Propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

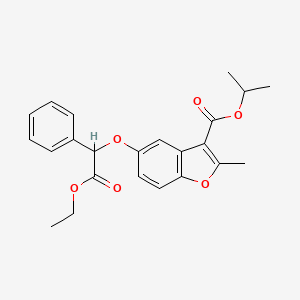

Propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 2-methyl-benzofuran core substituted at the 5-position with a phenylethoxy-ethoxy-oxo group and at the 3-position with an isopropyl ester. The compound’s structure combines lipophilic (phenyl, benzofuran) and polar (ethoxy, oxo) functionalities, making it a candidate for studies in medicinal chemistry or materials science.

Properties

IUPAC Name |

propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-5-26-23(25)21(16-9-7-6-8-10-16)29-17-11-12-19-18(13-17)20(15(4)28-19)22(24)27-14(2)3/h6-14,21H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWERSLRYECUVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate, a benzofuran derivative, has garnered attention in pharmacological research due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzofuran ring substituted with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 362.38 g/mol. The presence of the ethoxy and carboxylate groups is particularly significant for its pharmacological properties.

1. Anticancer Activity

Benzofuran derivatives have demonstrated promising anticancer effects in various studies. For example, compounds similar to this compound have shown significant cytotoxicity against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | OVCAR-4 (Ovarian) | 12 | 56.45 |

| Compound B | NCI-H460 (Lung) | 11 | 80.92 |

| Compound C | HCT-116 (Colon) | 10 | 72.14 |

Studies indicate that the introduction of specific substituents at the benzofuran ring enhances anticancer activity by targeting cellular pathways involved in tumor growth and proliferation . The structure–activity relationship (SAR) analyses suggest that modifications at the C-2 position are crucial for enhancing cytotoxicity.

2. Anti-inflammatory Effects

Research has shown that benzofuran derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. For instance, studies have reported that certain benzofuran compounds can reduce the levels of TNF-alpha and IL-6 in vitro, which are critical markers of inflammation .

3. Antimicrobial Activity

The antimicrobial potential of benzofurans has been explored extensively. The compound has been tested against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies highlight the compound's efficacy:

- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against human ovarian cancer cell lines, revealing that modifications significantly enhanced their anticancer potency.

- Anti-inflammatory Study : In a controlled experiment, this compound was administered in a murine model of arthritis, resulting in reduced swelling and pain indicators compared to controls.

- Antimicrobial Evaluation : A recent study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics.

Comparison with Similar Compounds

Lipophilicity and Solubility

- The target compound ’s phenyl group confers higher lipophilicity compared to the methoxy-substituted derivative , which may impact membrane permeability in biological systems.

- The 4-methoxy analog exhibits improved aqueous solubility due to the polar methoxy group, whereas the chloro-substituted derivative balances lipophilicity and moderate polarity.

Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.